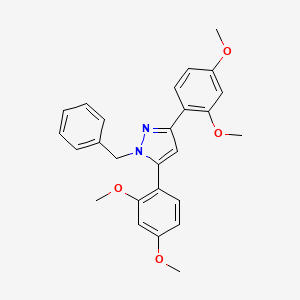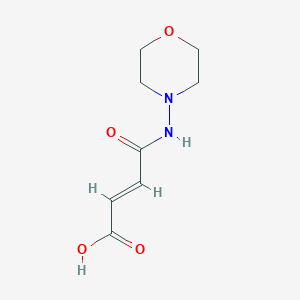![molecular formula C27H28N4O4 B10937256 [4-(3-Methoxybenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10937256.png)
[4-(3-Methoxybenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxybenzyl group and an isoxazolo[5,4-b]pyridine ring system substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic synthesisThe isoxazolo[5,4-b]pyridine ring system is then synthesized separately and coupled with the piperazine derivative using cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to reduce the isoxazole ring.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is investigated for its potential biological activity. Studies may focus on its interaction with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, [4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE include other piperazine derivatives and isoxazole-containing compounds. Examples include:
Uniqueness
The uniqueness of [4-(3-METHOXYBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of structural features The presence of both a piperazine ring and an isoxazolo[5,4-b]pyridine ring system, along with methoxy substituents, gives it distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H28N4O4 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H28N4O4/c1-18-25-23(16-24(28-26(25)35-29-18)20-7-9-21(33-2)10-8-20)27(32)31-13-11-30(12-14-31)17-19-5-4-6-22(15-19)34-3/h4-10,15-16H,11-14,17H2,1-3H3 |
Clave InChI |
UPANFEXYOODHBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937175.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10937178.png)
![ethyl 2-{[(4-{[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}phenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10937188.png)
![N-(4-bromophenyl)-1-{3-[(4-bromophenyl)amino]-3-oxopropyl}-1H-pyrazole-3-carboxamide](/img/structure/B10937195.png)
![3-(3-bromo-1,2,4-triazol-1-yl)-N-[4-(difluoromethoxy)-3-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B10937200.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-(1H-pyrazol-1-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10937210.png)
![1-(Naphthalen-2-ylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B10937214.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10937215.png)
![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10937227.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10937237.png)

![4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B10937247.png)
